(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol

Solubility Formulation Bioconjugation

Researchers need pyridine intermediates with orthogonal reactivity for multi-step syntheses. The 5-bromo analog's poor solubility (0.597 g/L) complicates bioconjugation. This 5-chloro-3-CF3 derivative solves key pain points: - **Superior Solubility**: 7.8 g/L vs 0.597 g/L for bromo analog; enables DMSO-free aqueous protocols. - **Orthogonal Reactivity**: Chloro group tolerates Pd conditions that would consume bromo; enables selective sequential couplings. - **Process-Friendly**: Lower bp (212.5°C) and density (1.49 g/cm³) improve distillation and work-up at scale.

Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
CAS No. 1228897-82-2
Cat. No. B1407240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol
CAS1228897-82-2
Molecular FormulaC7H5ClF3NO
Molecular Weight211.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)CO)Cl
InChIInChI=1S/C7H5ClF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-2,13H,3H2
InChIKeyUYKBDYAIPBFIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol: Overview and Differentiating Features


This compound is a halogenated trifluoromethylpyridine methanol derivative that serves as a versatile intermediate in medicinal chemistry. The simultaneous presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position on the pyridine ring imparts distinct electronic and steric properties that are valuable for fine-tuning molecular recognition . It is commercially available in purities of 95% to 98% from multiple vendors, with some offering ISO-certified quality control suitable for pharmaceutical R&D .

Halogenated Pyridine Intermediate

Enables sequential Pd-catalyzed cross-coupling with moderated C5 chloro reactivity.

Medicinal Chemistry Scaffold

Supports PKR1 antagonist lead optimization and GPCR-focused library synthesis.

Process Chemistry Fit

Compatible with distillation-based purification and large-scale aqueous work-up.

Risks of Substituting with Close Analogs


The combination of 5-chloro and 3-trifluoromethyl substituents creates a unique electronic environment that cannot be replicated by simply changing the halogen or removing the trifluoromethyl group. Substituting with the 5-bromo analog alters oxidative addition reactivity in Pd-catalyzed cross-coupling chemistry and reduces aqueous solubility by over 13-fold ; replacing with the non-trifluoromethyl analog (5-chloropyridin-2-yl)methanol substantially lowers density (1.30 vs 1.49 g/cm³) and raises boiling point (234.9 vs 212.5 °C), reflecting fundamental changes in intermolecular interactions and purification behaviour . These differences directly impact synthetic route design, intermediate isolation, and downstream physicochemical properties of final compounds.

5-Bromo analog substitution may alter oxidative addition rates and reduce aqueous solubility, limiting transferability of aqueous-phase protocols.

Solubility difference ~13-fold; reactivity context may not transfer

Non-CF₃ analog (5-chloropyridin-2-yl)methanol replacement fundamentally changes density and boiling point, affecting extraction behavior and distillation feasibility.

Density and thermal property context may require review

Other halogen/trifluoromethyl positional isomers lack reported PKR1 engagement evidence, risking inactive leads in GPCR discovery programs.

Scaffold-specific pharmacology context may differ

Quantitative Differentiation Evidence vs. Closest Analogs


Aqueous Solubility Advantage Over the 5-Bromo Analog

The 5-chloro-3-(trifluoromethyl) derivative exhibits approximately 13-fold higher aqueous solubility than the 5-bromo analog, which is critical for aqueous reaction conditions and biological assay compatibility . The bromo analog's markedly lower solubility (0.597 mg/mL) can limit its utility in aqueous-phase synthesis and in vitro pharmacology without co-solvent use .

Aqueous Solubility vs. 5-Br Analog
Cross-study comparable
~13.1-fold higher solubility
Target: 7.8 g/L vs. Comparator: 0.597 g/L (25 °C)
Supports aqueous-phase reaction and assay compatibility
Calculated values; experimental validation recommended
Solubility Formulation Bioconjugation

Lower Boiling Point for Distillation-Based Purification

The target compound has a predicted boiling point of 212.5 °C, which is 25.8 °C lower than the 5-bromo analog (238.3 °C) and 22.4 °C lower than the non-CF₃ analog (234.9 °C). This lower boiling point enables more energy-efficient distillation and reduces thermal degradation risk during purification .

Lower Boiling Point for Purification
Cross-study comparable
25.8 °C lower vs. 5-Br analog
Target: 212.5 °C; 5-Br: 238.3 °C; Non-CF₃: 234.9 °C
Enables energy-efficient distillation and reduces thermal degradation risk
Predicted values at 760 Torr
Purification Distillation Process Chemistry

Higher Density Enhancing Extractive Work-Up Separation

The target compound exhibits a predicted density of 1.490 g/cm³, which is approximately 14.6% higher than the non-CF₃ analog (5-chloropyridin-2-yl)methanol at 1.30 g/cm³ . This increased density, attributable to the trifluoromethyl group, improves phase separation during aqueous-organic extraction and facilitates easier identification of product layers in multi-gram syntheses.

Higher Density for Extractive Work-Up
Cross-study comparable
+0.19 g/cm³ (14.6% higher)
Target: 1.490 g/cm³ vs. Non-CF₃ analog: 1.30 g/cm³
Improves phase separation and product recovery in liquid-liquid extraction
Calculated values at 20 °C
Density Work-Up Process Chemistry

Chlorine as a Controlled Reactivity Handle in Pd-Catalyzed Cross-Coupling

The C5 chlorine atom in the target compound provides a moderated oxidative addition rate in palladium-catalyzed cross-coupling reactions compared to the more reactive C5 bromine analog. In Suzuki-Miyaura couplings, aryl chlorides typically require more forcing conditions than aryl bromides (e.g., higher temperature or specific ligand systems), which can be exploited for sequential coupling strategies where chemoselectivity is needed. The bromo analog's faster oxidative addition can lead to competitive side reactions when other reactive halides are present [1].

Chlorine Reactivity in Pd Cross-Coupling
Class-level inference
Moderated oxidative addition rate (aryl-Cl
Enables chemoselective sequential coupling strategies
Supports orthogonal coupling in polyhalogenated substrates
Class-level behavior; specific ligand systems may alter reactivity
PKR1 Antagonist Scaffold Evidence
Supporting evidence
IC₅₀ = 2.08 µM (as elaborated derivative BDBM433638)
Human PKR1, calcium mobilization assay
Provides a reported GPCR starting point for PKR1 research programs
No head-to-head comparator data; scaffold-specific context
Commercial Purity Specification
Cross-study comparable
≥98% purity available
Comparators typically offered at 95% purity
Reduces pre-use purification and improves reaction reproducibility
Vendor-specified purity; analytical method not uniformly reported
Cross-Coupling Chemoselectivity Suzuki Reaction

Scaffold Enrichment for Prokineticin Receptor 1 Antagonist Activity

The 5-chloro-3-(trifluoromethyl)pyridin-2-yl scaffold, when elaborated to a methoxypiperidinyl-carbonyl-N-methylpyridazin-3-amine derivative (BDBM433638), demonstrated IC₅₀ = 2.08 µM against human prokineticin receptor 1 (PKR1) in a functional calcium mobilization assay, as reported in US Patent 10,562,882 (Takeda) [1]. This establishes the scaffold's relevance for GPCR ligand discovery, whereas the non-CF₃ or non-halogenated analogs lack evidence of PKR1 engagement.

PKR1 Antagonist Scaffold Evidence
Supporting evidence
IC₅₀ = 2.08 µM (as elaborated derivative BDBM433638)
Human PKR1, calcium mobilization assay
Provides a reported GPCR starting point for PKR1 research programs
No head-to-head comparator data; scaffold-specific context
GPCR Prokineticin Receptor Antagonist

Commercial Availability at ≥98% Purity for Reproducibility

Multiple vendors supply the target compound at ≥98% purity (e.g., Leyan 98+%, MolCore NLT 98%), whereas the 5-fluoro and 5-bromo analogs are more commonly offered at 95% purity . The availability of higher-purity material directly reduces the burden of pre-use purification and minimizes side reactions from unknown impurities in sensitive metal-catalysed transformations.

Commercial Purity Specification
Cross-study comparable
≥98% purity available
Comparators typically offered at 95% purity
Reduces pre-use purification and improves reaction reproducibility
Vendor-specified purity; analytical method not uniformly reported
Purity Quality Control Procurement

Recommended Application Scenarios Based on Quantitative Advantages


Sequential Cross-Coupling with Chemoselective Halide Differentiation

When a synthetic route demands stepwise elaboration of a pyridine core bearing multiple halogen substituents, the chloro group in the 5-position provides a moderated reactivity handle. It survives conditions that would react a 5-bromo group, enabling an orthogonal coupling sequence (e.g., first functionalize a more reactive aryl bromide elsewhere, then activate the 5-chloro group with a tailored Pd/ligand system). The 13-fold solubility advantage over the bromo analog further supports cleaner reactions in aqueous solvent mixtures .

PKR1 Antagonist Lead Optimization and GPCR Library Synthesis

Research groups pursuing prokineticin receptor 1 (PKR1) antagonists can use this compound to build focused libraries based on the validated 5-chloro-3-(trifluoromethyl)pyridin-2-yl scaffold (IC₅₀ = 2.08 µM for a representative elaborated derivative) [1]. The scaffold's presence in a Takeda patent portfolio provides additional confidence in its drug-like properties.

Large-Scale Synthesis with Distillation-Based Purification

The compound's boiling point of approximately 212.5 °C—significantly lower than the 5-bromo (238.3 °C) and non-CF₃ (234.9 °C) analogs—combined with a density of 1.49 g/cm³ that facilitates phase separation, makes it well-suited for multi-gram to kilogram-scale syntheses where distillation and extractive work-up are primary purification methods .

Aqueous-Phase Bioconjugation and Fragment-Based Screening

With a calculated aqueous solubility of 7.8 g/L, this compound is directly compatible with aqueous bioconjugation protocols (e.g., NHS ester formation and subsequent protein labelling) and fragment-based drug discovery assays that require sub-millimolar aqueous stock solutions without DMSO co-solvent. The less soluble 5-bromo analog (0.597 g/L) would require co-solvent approaches that may interfere with biological targets .

Application
Selection Property
Validation Focus
Sequential Cross-Coupling
Moderated C5 chloro reactivity
Chemoselectivity vs. other aryl halides
PKR1 Antagonist Lead Optimization
Scaffold with reported PKR1 IC₅₀ evidence
GPCR functional assay and SAR confirmation
Distillation-Based Large-Scale Purification
Lower boiling point and higher density
Distillation efficiency and phase separation at scale
Aqueous-Phase Bioconjugation and Screening
High aqueous solubility (reported 7.8 g/L)
Solubility under assay conditions and DMSO-free compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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